

# Core Compound: (R,S,S)-VH032 and its Derivatives

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## Compound of Interest

Compound Name: (R,S,S)-VH032-Me-glycine

Cat. No.: B15576687

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(R,S,S)-VH032 is a crucial ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, playing a pivotal role in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are bifunctional molecules that recruit an E3 ligase to a specific target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome. VH032 serves as the VHL-recruiting component in many PROTACs.[4] This guide provides a detailed overview of the (R,S,S)-VH032 scaffold, its mechanism of action, and its application in targeted protein degradation.

While the specific molecule "**(R,S,S)-VH032-Me-glycine**" is not extensively documented in publicly available literature, this guide will focus on the well-characterized (R,S,S)-VH032 core and its common derivatives, providing a foundational understanding for researchers working with this class of compounds. The "Me-glycine" moiety would represent a linker or modification attached to the core VH032 structure, a common strategy in PROTAC design.

## Chemical Structure and Properties

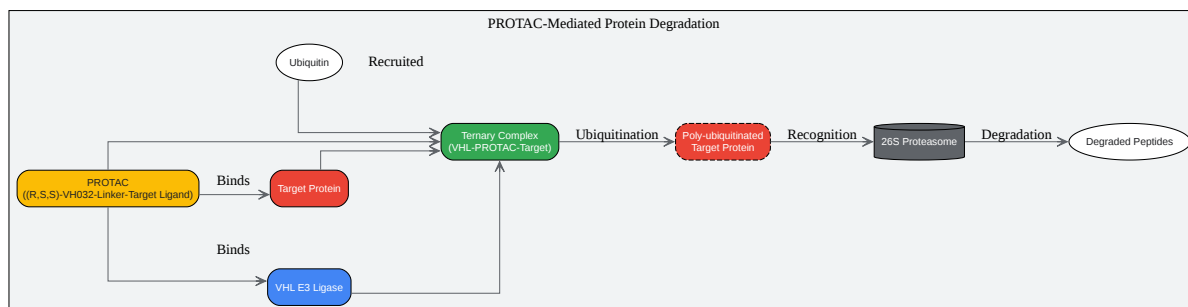
The core structure of VH032 is a hydroxyproline-based motif that mimics the binding of Hypoxia-Inducible Factor-1 $\alpha$  (HIF-1 $\alpha$ ) to VHL.[5] The stereochemistry, denoted as (R,S,S), is critical for its binding affinity and activity.

Table 1: Physicochemical Properties of VH032

Property	Value	Reference
Molecular Formula	C <sub>24</sub> H <sub>32</sub> N <sub>4</sub> O <sub>4</sub> S	[4]
Molecular Weight	472.60 g/mol	[4][6]
CAS Number	1448188-62-2	[4]
Appearance	White to off-white solid	[4]
Purity	≥98%	
Storage	-20°C, sealed, away from moisture	[4]

## Mechanism of Action

VH032 functions as an inhibitor of the VHL/HIF-1 $\alpha$  interaction.[4][6][7] In the context of a PROTAC, the VH032 moiety binds to the VHL E3 ligase. The other end of the PROTAC molecule contains a ligand for a target protein. This simultaneous binding brings the target protein into close proximity with the E3 ligase, facilitating the transfer of ubiquitin to the target. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.



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**Figure 1:** PROTAC Mechanism of Action with a VH032-based Ligand.

## Quantitative Data

The binding affinity of VH032 and its derivatives to the VHL E3 ligase is a critical parameter for their effectiveness in PROTACs.

Table 2: Binding Affinities of VH032 and Related Compounds to VHL

Compound	Kd (nM)	Method	Reference
VH032	185	Isothermal Titration Calorimetry (ITC)	[6]
VH-298	80-90	Not Specified	[8]
VHL-IN-1	37	Dissociation Constant (Kd)	[8]
(S,R,S)-AHPC	Not Specified	VHL Ligand	[8]

## Experimental Protocols

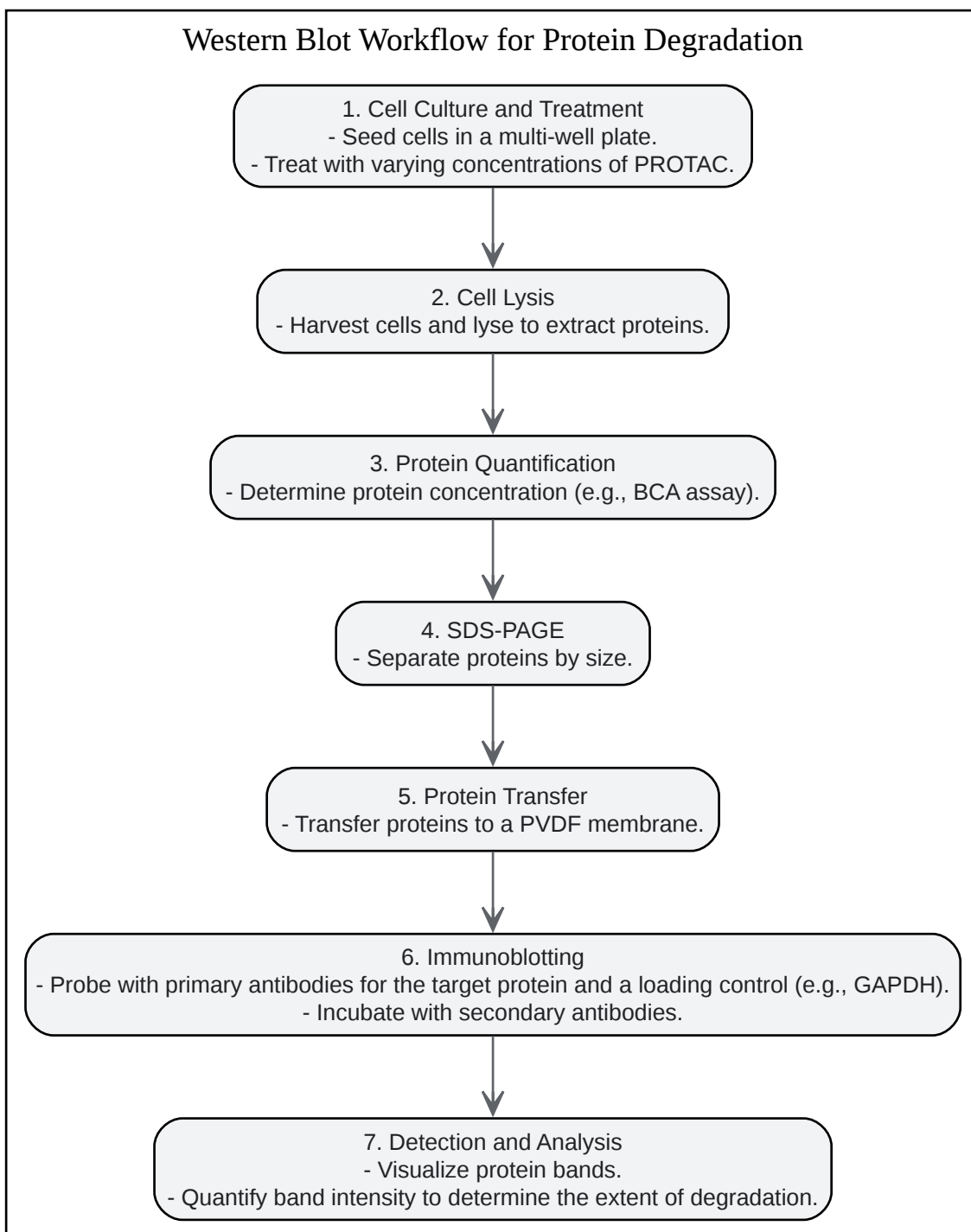
### General Protocol for In Vitro VHL Binding Assay (Isothermal Titration Calorimetry - ITC)

This protocol outlines a general procedure for measuring the binding affinity of a VH032-based compound to the VHL-ElonginB-ElonginC (VCB) complex.

- Protein Expression and Purification: Express and purify the VCB complex using established protocols.
- Compound Preparation: Dissolve the VH032 derivative in a suitable buffer (e.g., PBS with 5% DMSO) to a final concentration of 100-200  $\mu\text{M}$ .
- ITC Experiment Setup:
  - Load the purified VCB protein (10-20  $\mu\text{M}$ ) into the sample cell of the ITC instrument.
  - Load the VH032 derivative solution into the injection syringe.
  - Set the experimental temperature to 25°C.
- Titration: Perform a series of injections (e.g., 20 injections of 2  $\mu\text{L}$  each) of the compound into the protein solution, with a spacing of 150 seconds between injections.
- Data Analysis: Analyze the resulting thermogram to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding ( $\Delta\text{H}$ ).

## General Protocol for Western Blot Analysis of Target Protein Degradation

This protocol describes a typical workflow to assess the degradation of a target protein induced by a VH032-based PROTAC.



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**Figure 2:** Experimental Workflow for Assessing PROTAC-induced Protein Degradation.

## Conclusion

The (R,S,S)-VH032 scaffold is a cornerstone in the development of VHL-recruiting PROTACs. Its well-defined structure and mechanism of action provide a robust platform for the design of novel therapeutics that can target and degrade a wide range of disease-causing proteins. Further research into novel derivatives, such as the hypothetical "**(R,S,S)-VH032-Me-glycine**," will continue to expand the therapeutic potential of this important class of molecules. Researchers and drug development professionals can leverage the information and protocols in this guide to advance their work in the exciting field of targeted protein degradation.

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